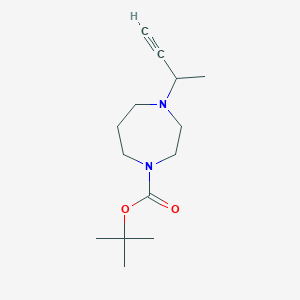
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butyl group, a but-3-yn-2-yl group, and a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions. For example, 1,4-diazepane can be prepared by reacting ethylenediamine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide.
Introduction of the But-3-yn-2-yl Group: The but-3-yn-2-yl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the diazepane with a suitable alkyne derivative, such as propargyl bromide, in the presence of a base like potassium carbonate.
Protection of the Amino Group: The amino group of the diazepane can be protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the but-3-yn-2-yl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate: Characterized by the presence of a tert-butyl group, a but-3-yn-2-yl group, and a diazepane ring.
Tert-butyl4-(but-3-yn-2-yl)-piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.
This compound: Similar structure but with different substituents on the diazepane ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C14H24N2O2 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
tert-butyl 4-but-3-yn-2-yl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-6-12(2)15-8-7-9-16(11-10-15)13(17)18-14(3,4)5/h1,12H,7-11H2,2-5H3 |
InChIキー |
MSAOXJMOTMGHEE-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)N1CCCN(CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



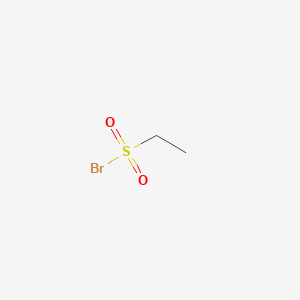
![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
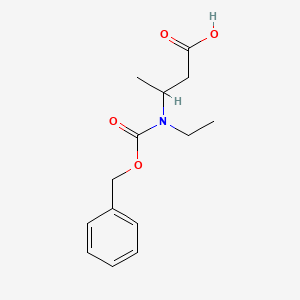
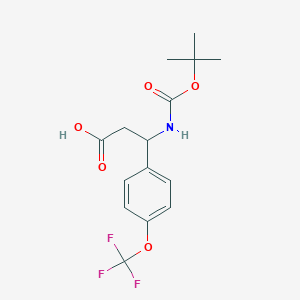
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
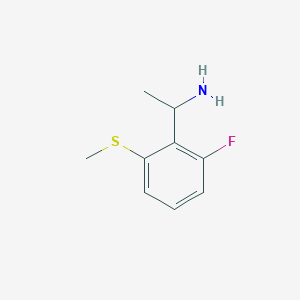
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
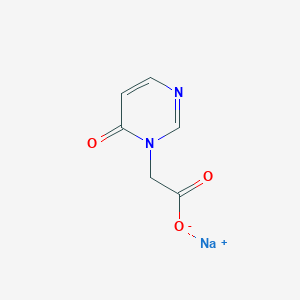
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)

![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
